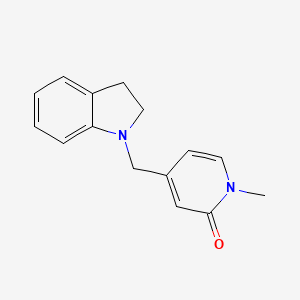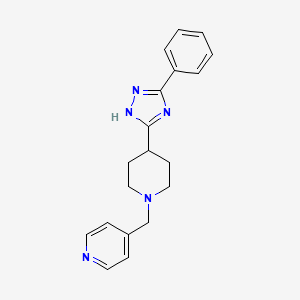
N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a 4-methylphenyl group and a 2-methyl-1,3-thiazol-4-yl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-methylphenylamine through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl and thiazole rings can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding interactions. The thiazole ring and benzamide moiety could facilitate binding to specific receptors or active sites, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)-4-(1,3-thiazol-4-yl)benzamide: Lacks the methyl group on the thiazole ring.
N-(4-chlorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide: Contains a chlorine substituent instead of a methyl group on the phenyl ring.
N-(4-methylphenyl)-4-(2-ethyl-1,3-thiazol-4-yl)benzamide: Contains an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both the 4-methylphenyl and 2-methyl-1,3-thiazol-4-yl groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-3-9-16(10-4-12)20-18(21)15-7-5-14(6-8-15)17-11-22-13(2)19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMBENYTASLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine](/img/structure/B7549017.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine](/img/structure/B7549057.png)


